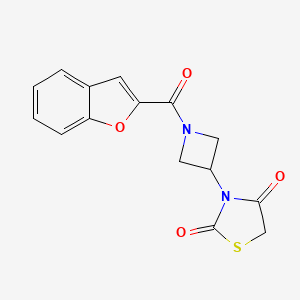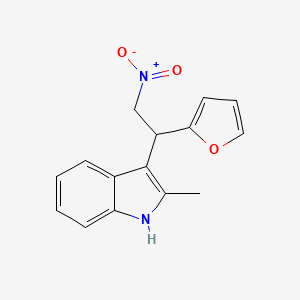
1-(3,4-Dimethylphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3,4-Dimethylphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is not directly mentioned in the provided papers. However, the papers discuss related urea derivatives that have significant roles in medicinal chemistry. These compounds are characterized by the presence of the urea moiety and are often synthesized for their potential biological activities, particularly as anticancer agents .
Synthesis Analysis
The synthesis of related urea derivatives involves the coupling of aromatic or heteroaromatic fragments with urea. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and was evaluated for antiproliferative activity . Another related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, was synthesized by coupling purified furfural with urea . These methods suggest that the synthesis of 1-(3,4-Dimethylphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea would likely involve a similar coupling strategy.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The papers do not provide specific details on the molecular structure of 1-(3,4-Dimethylphenyl)-
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Analysis
Research has elucidated the crystal structure of related urea derivatives, providing insights into their molecular arrangements and interactions. For instance, studies on unsymmetrically substituted ureas, such as N-nor-dehydroabietyl-N′-isopropyl urea, have revealed distinct crystalline formations and intermolecular hydrogen bonding patterns, suggesting potential applications in materials science and molecular engineering (Xiaoping Rao et al., 2010).
Chemical Reactivity and Synthesis
Hindered ureas have demonstrated unique reactivity under neutral conditions, showcasing their potential as precursors for carbamoylation reactions. This property could be exploited in synthetic chemistry for the development of new compounds with varied biological activities (M. Hutchby et al., 2009). Similarly, the study of hydroxylated chloroethylnitrosoureas has shown their reduced antitumor activity compared to their isomeric derivatives, indicating the influence of hydroxylation on biological activity and potentially guiding the design of new therapeutic agents (W. Zeller et al., 1989).
Environmental Impact and Analysis
Investigations into the environmental fate of urea derivatives, such as isoproturon and its metabolites, after heavy rainfall events have contributed to understanding their behavior in soil and water systems. This knowledge is crucial for assessing the environmental impact of these compounds and developing strategies for their detection and management (J. Schuelein et al., 1996).
Potential as Agonists and Anticancer Agents
Research has also focused on discovering nonpeptide agonists of specific receptors, leading to the identification of compounds that could serve as pharmacological tools or drug leads for treating various diseases. For example, the discovery of a nonpeptidic agonist for the urotensin-II receptor highlights the potential of certain urea derivatives in drug development (G. Croston et al., 2002).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-3-4-14(9-12(11)2)18-16(20)17-7-5-15(19)13-6-8-21-10-13/h3-4,6,8-10,15,19H,5,7H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHJJJDGRRLJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC(C2=COC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)
![8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2549170.png)

![N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2549175.png)
![3-(isopropylsulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2549176.png)
![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549177.png)


![7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549183.png)
![2-[(3-Nitro-4-pyridyl)amino]acetic acid](/img/structure/B2549184.png)
![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2549186.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2549187.png)